3-Morpholinopropanoic acid hydrobromide
CAS No.: 28025-77-6
Cat. No.: VC2840398
Molecular Formula: C7H14BrNO3
Molecular Weight: 240.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28025-77-6 |
|---|---|
| Molecular Formula | C7H14BrNO3 |
| Molecular Weight | 240.09 g/mol |
| IUPAC Name | 3-morpholin-4-ylpropanoic acid;hydrobromide |
| Standard InChI | InChI=1S/C7H13NO3.BrH/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);1H |
| Standard InChI Key | OIVBLJJLNWEDOU-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCC(=O)O.Br |
| Canonical SMILES | C1COCCN1CCC(=O)O.Br |
Introduction
Chemical Identity and Properties
3-Morpholinopropanoic acid hydrobromide is a hydrobromide salt of 3-morpholinopropanoic acid, which is derived from morpholine, a heterocyclic amine. The compound has distinct chemical characteristics that make it valuable for research applications in organic and pharmaceutical chemistry.
Basic Identification
The compound is identified by several key parameters that define its chemical identity. These essential identification details are summarized in Table 1.
Table 1: Chemical Identification Parameters of 3-Morpholinopropanoic Acid Hydrobromide
| Parameter | Value |
|---|---|
| CAS Number | 28025-77-6 |
| IUPAC Name | 3-morpholin-4-ylpropanoic acid;hydrobromide |
| Molecular Formula | C₇H₁₄BrNO₃ |
| Molecular Weight | 240.09 g/mol |
| Standard InChI | InChI=1S/C7H13NO3.BrH/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);1H |
| Standard InChIKey | OIVBLJJLNWEDOU-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCC(=O)O.Br |
| Canonical SMILES | C1COCCN1CCC(=O)O.Br |
This comprehensive identification information enables researchers to accurately identify and characterize the compound for various scientific applications.
Structural Characteristics
The molecular structure of 3-Morpholinopropanoic acid hydrobromide consists of a morpholine ring connected to a propanoic acid group, with the nitrogen atom of the morpholine serving as the connection point. The compound exists as a hydrobromide salt, which affects its solubility and stability characteristics.
The morpholine component is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, while the propanoic acid side chain includes a carboxylic acid functional group. This unique structural arrangement contributes to the compound's chemical reactivity and potential applications in pharmaceutical research.
Synthesis and Preparation Methods
The synthesis of 3-Morpholinopropanoic acid hydrobromide involves specific chemical procedures that ensure the formation of the desired product with high purity.
Standard Synthesis Pathway
The preparation of 3-Morpholinopropanoic acid hydrobromide typically begins with the synthesis of the base compound, 3-morpholinopropanoic acid. The standard synthetic route involves the hydrolysis of methyl 3-morpholinopropionate using basic conditions, followed by salt formation with hydrobromic acid.
The general synthesis procedure can be outlined as follows:
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Hydrolysis of methyl 3-morpholinopropionate using potassium hydroxide in ethanol
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Acidification with hydrochloric acid to yield the free acid (3-morpholinopropanoic acid)
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Conversion to the hydrobromide salt by treatment with hydrobromic acid
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Isolation and purification of the final product
This synthetic pathway provides a reliable method for obtaining the compound in suitable quantities for research applications.
Alternative Synthesis Approaches
Although the standard method is commonly employed, alternative synthetic routes may be utilized depending on specific requirements or starting materials availability. These approaches may involve different reagents or reaction conditions but ultimately lead to the formation of the same hydrobromide salt.
The selection of an appropriate synthesis method depends on factors such as desired yield, purity requirements, and available laboratory equipment. Researchers must carefully consider these factors when planning the preparation of 3-Morpholinopropanoic acid hydrobromide for specific applications.
Applications in Chemical Research
3-Morpholinopropanoic acid hydrobromide serves various roles in chemical research, particularly in organic synthesis and pharmaceutical development.
Role in Organic Synthesis
In organic chemistry, this compound functions as a versatile reagent with applications in numerous synthetic transformations. Its utility extends to:
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Formation of mixed anhydrides for subsequent reactions
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Serving as a building block for more complex molecular structures
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Facilitating coupling reactions in synthetic pathways
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Providing a source of the morpholine moiety in target compounds
The presence of both the morpholine ring and the carboxylic acid functionality makes this compound particularly useful in reactions requiring both nucleophilic and electrophilic sites within the same molecule.
Pharmaceutical Research Applications
In pharmaceutical research, 3-Morpholinopropanoic acid hydrobromide and its derivatives have attracted interest due to their potential biological activities. Researchers have explored these compounds for various therapeutic applications, with particular focus on:
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Development of compounds with anticancer properties
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Creation of novel enzyme inhibitors
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Design of drug delivery systems
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Synthesis of bioactive compounds targeting specific receptors
The morpholine component of the molecule is of particular interest in pharmaceutical applications due to its ability to enhance drug-like properties such as solubility and membrane permeability. This makes derivatives of 3-morpholinopropanoic acid valuable candidates for drug development programs.
| Classification Parameter | Details |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled) |
| Precautionary Statements | P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapors/spray) |
| Primary Hazards | Skin corrosion/irritation, Serious eye damage/eye irritation |
These classifications indicate that the compound requires careful handling to prevent adverse health effects .
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